9H-Carbazole, 9-(1-oxooctyl)-
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Overview
Description
9H-Carbazole, 9-(1-oxooctyl)- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-(1-oxooctyl)- typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of 9H-Carbazole, 9-(1-oxooctyl)- may involve large-scale Friedel-Crafts acylation or other optimized synthetic routes to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 9-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Alcohol derivatives of carbazole.
Substitution: Various substituted carbazole compounds depending on the reagents used.
Scientific Research Applications
9H-Carbazole, 9-(1-oxooctyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(1-oxooctyl)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit angiogenesis or inflammation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound without the 1-oxooctyl group.
9H-Fluorene: A structurally related compound with similar aromatic properties.
Dibenzothiophene: Another aromatic heterocyclic compound with different functional groups.
Uniqueness
9H-Carbazole, 9-(1-oxooctyl)- stands out due to the presence of the 1-oxooctyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in materials science and pharmaceuticals .
Properties
CAS No. |
7384-03-4 |
---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-carbazol-9-yloctan-1-one |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-5-6-15-20(22)21-18-13-9-7-11-16(18)17-12-8-10-14-19(17)21/h7-14H,2-6,15H2,1H3 |
InChI Key |
YPADSSQWYKZTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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